1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone is a complex organic compound that features a unique combination of indole, piperidine, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. Common synthetic routes include:
Indole Synthesis: Indole derivatives can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperidine Synthesis: Piperidine derivatives are often synthesized via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.
Quinoline Synthesis: Quinoline derivatives can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
The final coupling step to form this compound involves the reaction of the indole, piperidine, and quinoline derivatives under specific conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted indole or quinoline derivatives.
Scientific Research Applications
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the quinoline and piperidine moieties can enhance its binding affinity and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Indolin-1-yl)-2-(quinolin-8-yloxy)ethanone: Lacks the piperidine moiety, which may reduce its binding affinity and specificity.
1-(Indolin-1-yl)-2-(piperidin-1-yloxy)ethanone: Lacks the quinoline moiety, which may affect its electronic properties and reactivity.
2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone: Lacks the indole moiety, which may reduce its bioactivity and versatility.
Uniqueness
1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone is unique due to its combination of indole, piperidine, and quinoline moieties, which confer a range of chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-18-6-5-14-27(16-18)23-12-11-20-8-4-10-22(25(20)26-23)30-17-24(29)28-15-13-19-7-2-3-9-21(19)28/h2-4,7-12,18H,5-6,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACBNBPHPFHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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